molecular formula C19H21BrN2OS B2565487 4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide CAS No. 1049754-43-9

4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide

Cat. No.: B2565487
CAS No.: 1049754-43-9
M. Wt: 405.35
InChI Key: WERZUVLEYQVLIT-UHFFFAOYSA-N
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Description

4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide is a complex organic compound with a molecular formula of C19H21BrN2OS This compound is known for its unique structural features, which include a benzyloxy group, a propylphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate through the reaction of benzyl alcohol with an appropriate halogenating agent, such as benzyl chloride, in the presence of a base like sodium hydroxide.

    Thiazole Ring Formation: The next step involves the formation of the thiazole ring by reacting the benzyloxy intermediate with a thioamide derivative under acidic conditions.

    Final Assembly: The final step involves the coupling of the thiazole intermediate with a propylphenyl derivative, followed by the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The thiazole ring can undergo reduction reactions to form dihydrothiazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Benzyloxy)-5-methylphenyl]-1,3-thiazol-2-amine hydrobromide
  • 4-[2-(Benzyloxy)-5-ethylphenyl]-1,3-thiazol-2-amine hydrobromide
  • 4-[2-(Benzyloxy)-5-butylphenyl]-1,3-thiazol-2-amine hydrobromide

Uniqueness

4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The propyl group, in particular, may influence its biological activity and interactions compared to similar compounds with different alkyl substituents.

Properties

IUPAC Name

4-(2-phenylmethoxy-5-propylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS.BrH/c1-2-6-14-9-10-18(22-12-15-7-4-3-5-8-15)16(11-14)17-13-23-19(20)21-17;/h3-5,7-11,13H,2,6,12H2,1H3,(H2,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERZUVLEYQVLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C3=CSC(=N3)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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